molecular formula C23H19FN4OS B3462681 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide

2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B3462681
M. Wt: 418.5 g/mol
InChI Key: JKMQGPBPQLKMCD-UHFFFAOYSA-N
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Description

The compound 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide (hereafter referred to as the target compound) is a triazole-based derivative characterized by:

  • A 1,2,4-triazole core substituted at position 4 with a phenyl group and at position 5 with a benzyl group.
  • A thioether (-S-) linkage connecting the triazole to an acetamide moiety.
  • A 4-fluorophenyl group attached to the acetamide nitrogen.

Its molecular formula is C24H22FN4OS (molecular weight: 430.53) . This structure places it within a broader class of 1,2,4-triazole-thioacetamide derivatives, which are studied for their diverse biological activities, including modulation of insect olfactory receptors (Orco) and enzyme inhibition (e.g., monoamine oxidase-B, MAO-B) .

Properties

IUPAC Name

2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4OS/c24-18-11-13-19(14-12-18)25-22(29)16-30-23-27-26-21(15-17-7-3-1-4-8-17)28(23)20-9-5-2-6-10-20/h1-14H,15-16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMQGPBPQLKMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioether Formation: The triazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with 4-fluoroaniline to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions could target the triazole ring or the acetamide group.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving triazole derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Possible applications in materials science or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorophenyl and benzyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

Triazole Substituents: Position 4: Substitution with phenyl (target compound) vs. Position 5: Benzyl (target) vs. pyridinyl (VUAA1, OLC15) introduces differences in hydrophobicity and hydrogen-bonding capacity. Pyridinyl groups in VUAA1/OLC15 may engage in polar interactions with Orco receptors .

Acetamide Substituents :

  • 4-Fluorophenyl (target, BB-4h): The electron-withdrawing fluorine atom enhances metabolic stability and may influence binding to enzymes (e.g., MAO-B) or receptors .
  • 4-Methoxyphenyl (): Methoxy’s electron-donating nature increases solubility but may reduce membrane permeability compared to fluorine.

Thioether Linkage :

  • The -S- group is critical for maintaining conformational flexibility and redox stability. Replacement with oxygen (e.g., ethers) could alter pharmacokinetics .

Biological Activity

2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide is C25H24N4OSC_{25}H_{24}N_{4}OS with a molecular weight of approximately 444.56 g/mol. The compound features a triazole ring which is known for its diverse biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide have shown cytotoxic effects against various cancer cell lines. A study demonstrated that triazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins, leading to increased cell death in tumor cells .

2. Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. In vitro studies have shown that similar compounds possess activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances the antimicrobial efficacy by improving the interaction with microbial cell membranes .

3. Anti-inflammatory Effects

Some derivatives have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazole ring and substituents on the phenyl rings can significantly influence biological activity. For example:

  • Substituent Effects : The introduction of fluorine atoms on the phenyl ring has been correlated with enhanced potency against specific cancer cell lines.
  • Ring Modifications : Alterations in the triazole structure can lead to variations in bioactivity, highlighting the importance of precise structural configurations .

Case Studies

Several case studies have investigated the biological effects of triazole derivatives:

  • Anticancer Study : A derivative similar to 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide was tested against human glioblastoma cells and exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating superior efficacy .
  • Antimicrobial Study : Another study evaluated a series of triazole compounds against Staphylococcus aureus and Escherichia coli, revealing that certain modifications resulted in significant antibacterial activity comparable to conventional antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide

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